molecular formula C24H27ClN4O3S B2929469 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217072-67-7

4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2929469
CAS No.: 1217072-67-7
M. Wt: 487.02
InChI Key: UPOHRMCWMQFQAL-UHFFFAOYSA-N
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Description

The compound 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with methoxy (4-position) and methyl (7-position) groups. The structure includes a 3-morpholinopropyl chain and a 4-cyanobenzamide moiety, with a hydrochloride counterion enhancing solubility. While specific physicochemical data (e.g., melting point, density) are unavailable in the provided evidence, its molecular formula can be inferred as C23H25ClN4O3S (molecular weight ~485.0) based on structurally related analogs . The methoxy and methyl groups on the benzothiazole ring likely modulate electronic and steric properties, while the morpholinopropyl chain contributes to solubility and pharmacokinetic behavior .

Properties

IUPAC Name

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-17-4-9-20(30-2)21-22(17)32-24(26-21)28(11-3-10-27-12-14-31-15-13-27)23(29)19-7-5-18(16-25)6-8-19;/h4-9H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOHRMCWMQFQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4-methoxy-7-methylbenzo[d]thiazole-2-amine with a suitable acyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The methoxy and morpholinopropyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted benzamide derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of signaling cascades or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from the evidence, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Benzothiazole Substituents Benzamide Substituent Alkyl Chain Key Features
4-Cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride (Target) C23H25ClN4O3S (inferred) ~485.0 4-methoxy, 7-methyl 4-cyano 3-morpholinopropyl Enhanced solubility (morpholine), electron-donating methoxy group .
4-Cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride C24H27ClN4O2S 471.0 4,5-dimethyl 4-cyano 3-morpholinopropyl Higher lipophilicity (dual methyl groups); reduced steric hindrance vs. methoxy.
N-(3-(Dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride C23H30ClN3O4S2 512.1 4-methoxy, 7-methyl 4-ethylsulfonyl 3-(dimethylamino)propyl Sulfonyl group increases polarity; dimethylamino chain may alter basicity.
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride C22H23ClN4O2S 443.0 4-methyl 4-cyano 2-morpholinoethyl Shorter chain reduces steric bulk; lower molecular weight improves bioavailability.

Structural and Functional Insights:

Methoxy groups improve water solubility but may reduce membrane permeability compared to methyl groups .

Alkyl Chain Variations: 3-Morpholinopropyl (target and ) provides a balance of hydrophilicity and chain length, favoring receptor interactions. 3-(Dimethylamino)propyl () introduces a basic center, which could influence pH-dependent solubility .

Benzamide Functional Groups: The 4-cyano group (target, ) is a strong electron-withdrawing substituent, likely affecting electronic distribution and hydrogen-bonding capacity. 4-Ethylsulfonyl () increases polarity and may enhance target affinity through sulfonyl-protein interactions .

Research Implications

  • Pharmacokinetics: The morpholinopropyl chain in the target compound may enhance blood-brain barrier penetration compared to shorter chains (e.g., ).
  • Bioactivity : The 4-methoxy group could improve interactions with cytochrome P450 enzymes, affecting metabolic stability .
  • Solubility : The hydrochloride salt and morpholine moiety likely improve aqueous solubility relative to neutral analogs .

Biological Activity

The compound 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C23H25N4O2S
  • Molecular Weight : 395.52 g/mol
  • CAS Number : 941914-12-1
  • Structure : The compound features a cyano group, a methoxy-substituted benzo[d]thiazole moiety, and a morpholinopropyl side chain, contributing to its unique biological properties.

Research indicates that compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide exhibit various mechanisms of action, primarily targeting viral replication and cellular proliferation pathways. Notably:

  • Antiviral Activity : Compounds in the benzothiazole class have shown efficacy against viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .
  • Anticancer Properties : The compound is being investigated for its potential to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antiviral Studies

Recent studies have demonstrated that derivatives of benzothiazole can significantly inhibit HBV replication. For instance:

  • IC50 Values : A related compound, IMB-0523, exhibited an IC50 of 1.99 µM against HBV in HepG2.2.15 cells, suggesting that similar derivatives may possess comparable antiviral potency .
CompoundIC50 (µM)Selectivity Index
IMB-05231.9958
Lamivudine (3TC)7.37 (wild-type)>440 (drug-resistant)

Anticancer Activity

The anticancer potential of this compound is supported by various studies where similar structures were tested:

  • Mechanism : The inhibition of cyclooxygenase enzymes has been linked to anti-inflammatory and anticancer activities, making it a candidate for further investigation in cancer therapies.

Case Studies and Research Applications

  • In Vitro Studies : Research on related compounds has shown promising results in inhibiting viral replication and tumor growth in cell lines.
  • In Vivo Models : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds, with indications of low toxicity and significant bioavailability .

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